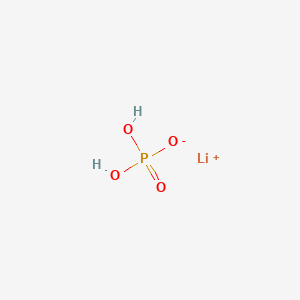

lithium;dihydrogen phosphate

Description

Lithium dihydrogen phosphate (LiH$2$PO$4$, CAS 13453-80-0) is an inorganic compound critical to modern energy storage technologies. It is a white, crystalline powder with a molecular weight of 103.93 g/mol and a density of 2.5 g/mL . Its primary application lies in synthesizing lithium iron phosphate (LiFePO$4$), a leading cathode material for lithium-ion batteries . Battery-grade LiH$2$PO$_4$ requires ≥99.5% purity, with stringent limits on impurities like Na (<0.025%), Fe (<0.002%), and Cl$^-$ (<0.005%) . Its synthesis involves carbothermal reduction or acid-base reactions using lithium carbonate or hydroxide and phosphoric acid, followed by milling and calcination to optimize particle size for electrochemical performance .

Properties

IUPAC Name |

lithium;dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKMVYBWZDHJHE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].OP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LiO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Reaction Mechanism

The patented two-step neutralization method resolves impurity accumulation and equipment corrosion by decoupling lithium phosphate formation from lithium dihydrogen phosphate synthesis.

First Step: Formation of Trilithium Phosphate

Lithium hydroxide (LiOH) reacts with phosphoric acid (H₃PO₄) in a molar ratio of 3:1 under ambient conditions (40–60°C):

This precipitates trilithium phosphate (Li₃PO₄), which is separated via centrifugation. Soluble impurities (e.g., K⁺, Na⁺) remain in the liquid phase, enabling physical removal without chemical additives.

Second Step: Synthesis of Lithium Dihydrogen Phosphate

The isolated Li₃PO₄ reacts with excess H₃PO₄ (molar ratio 1:2) at ambient temperature:

The resultant solution is evaporated at 120±10°C, crystallized, and dried. This step avoids excessive phosphoric acid use, reducing equipment corrosion and enabling >30% energy savings.

Impurity Management and Raw Material Flexibility

By segregating impurity removal into the first step, this method accommodates lithium hydroxide with purity below Grade 2 standards (Na/K <1,000 ppm). Comparative studies show final product impurities at <10 ppm for Na and K, meeting battery-grade specifications.

Carbonate-Based Synthesis: Lithium Carbonate and Phosphoric Acid

Three-Stage Process with pH Modulation

This method utilizes technical-grade lithium carbonate (Li₂CO₃, 99–99.5% purity) to reduce costs while maintaining high yield (>99%):

Stage 1: Acidic Dissolution and Precipitation

Li₂CO₃ is dissolved in 30–40% H₃PO₄ at 85–95°C, followed by pH adjustment to 8–9 using 12–15% LiOH:

Excess LiOH precipitates trilithium phosphate, which is separated at 85–95°C.

Stage 2: Mother Liquor Recycling

The filtrate is recycled to the initial dissolution step, reducing raw material consumption by 15–20% and minimizing waste.

Stage 3: Crystallization and Drying

The purified LiH₂PO₄ solution is concentrated at 130–135°C, cooled to crystallize, and dried, achieving >99.5% purity.

Cost and Environmental Advantages

Using technical-grade Li₂CO₃ (Na/K <1,000 ppm) instead of battery-grade LiOH reduces raw material costs by ~40%. The closed-loop mother liquor recycling system cuts wastewater generation by 70%, addressing environmental concerns.

Comparative Analysis of Synthesis Methods

The neutralization method excels in energy efficiency and impurity control, whereas the carbonate method offers superior raw material cost savings.

Industrial Production Considerations

Corrosion Mitigation Strategies

Excess H₃PO₄ in single-step neutralization corrodes evaporation equipment within 3 months. The two-step method reduces H₃PO₄ usage by 40%, extending equipment lifespan to >12 months. Teflon-lined reactors and polypropylene filters are critical for handling acidic solutions in both methods.

Chemical Reactions Analysis

Thermal Decomposition

LiH₂PO₄ undergoes stepwise dehydration and polymerization upon heating, forming condensed phosphates:

| Temperature Range (°C) | Reaction Step | Key Product |

|---|---|---|

| 140–200 | Lithium pyrophosphate (Li₂H₂P₂O₇) | |

| 200–240 | Polymerization via condensation | Li₅H₄P₅O₁₇ (L2.5 intermediate) |

| 240–280 | Lithium metaphosphate (LiPO₃) |

Kinetic analysis using isothermal thermogravimetry (TG) reveals an activation energy () of 110–135 kJ/mol for the initial dehydration step, governed by a diffusion-limited mechanism .

Electrochemical and Redox Behavior

In aqueous systems, LiH₂PO₄ dissociates into Li⁺ and H₂PO₄⁻ ions, enabling proton conduction via a Grotthuss mechanism. Key properties include:

-

Conductivity : at 25–100°C, increasing with temperature due to enhanced proton mobility .

-

Electrolysis : At elevated temperatures, water electrolysis occurs with H₂ evolution at the cathode and O₂ at the anode.

Key Challenges and Optimizations

Scientific Research Applications

Energy Storage Systems

Lithium-ion Batteries

LDP is extensively utilized in the production of lithium-ion battery cathodes. Its role as a precursor in the synthesis of LiFePO₄ and other lithium metal phosphates enhances battery performance by providing high energy density and improved cycle life. The advantages of using LDP in battery technology include:

- High Energy Density : Facilitates the storage of more energy per unit mass.

- Long Cycle Life : Enhances the longevity of batteries, making them suitable for electric vehicles and renewable energy storage systems.

- Safety and Environmental Benefits : Non-toxic and environmentally friendly compared to other lithium compounds .

Catalysis

LDP serves as an effective catalyst in various chemical reactions, including:

- Esterification Reactions : Promotes the formation of esters from acids and alcohols.

- Dehydration of Alcohols : Catalyzes the removal of water from alcohols to form alkenes, which is crucial in organic synthesis .

The catalytic efficiency of LDP allows for milder reaction conditions, making it advantageous for industrial chemical processes.

Ceramic Materials

In ceramics production, LDP is used to enhance the thermal conductivity and mechanical strength of ceramic materials. This application is particularly relevant in the development of advanced ceramics used in electronics and structural components .

Electrolytes for Water Electrolysis

Recent studies have explored the use of LDP as an electrolyte in high-temperature water electrolysis. At elevated temperatures (up to 360 °C), LDP exhibits significant ionic conductivity, making it suitable for efficient hydrogen production through electrolysis. This application aligns with global efforts to develop sustainable energy solutions .

Comparative Analysis of Applications

| Application | Key Benefits | Challenges |

|---|---|---|

| Lithium-ion Batteries | High energy density, long cycle life | Cost of raw materials |

| Catalysis | Mild reaction conditions, high efficiency | Limited reaction scope |

| Ceramic Materials | Improved thermal conductivity and strength | Processing complexity |

| Electrolytes | High conductivity at elevated temperatures | Stability at varying conditions |

Case Study 1: Lithium-Ion Batteries

A study conducted by researchers at DTU Energy demonstrated that lithium dihydrogen phosphate can be effectively utilized to enhance the performance of lithium-ion batteries. The research highlighted the material's ability to improve charge-discharge cycles and overall battery efficiency when used as a cathode material.

Case Study 2: Water Electrolysis

Research published by Berg et al. (2021) investigated LDP's role as an electrolyte in water electrolysis systems operating at high temperatures. The findings indicated that LDP not only maintained structural integrity but also provided superior ionic conductivity compared to traditional electrolytes, thus enhancing hydrogen production rates significantly.

Mechanism of Action

The mechanism of action of lithium;dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Potassium Dihydrogen Phosphate (KH$2$PO$4$, KDP)

- Applications: KDP is a nonlinear optical crystal used in harmonic generation, electro-optic modulators, and frequency conversion due to its high laser damage threshold .

- Synthesis and Properties : KDP crystals are grown via aqueous solution methods for optical clarity. LiH$2$PO$4$, in contrast, is synthesized for high purity and controlled particle size (3–15 µm) to enhance lithium-ion diffusion in batteries .

- Market : KDP’s market is niche, driven by optics and lasers, while LiH$2$PO$4$ dominates the rapidly expanding lithium-ion battery sector, projected to grow at a CAGR of ~6–8% (2025–2031) .

Ammonium Dihydrogen Phosphate (NH$4$H$2$PO$_4$, ADP)

- Applications : ADP shares optical applications with KDP (e.g., Pockels effect devices) but is also used in flame retardants and fertilizers . Historically, ADP was explored as a precursor for LiFePO$4$ synthesis, but LiH$2$PO$4$ has replaced it due to efficiency: LiH$2$PO$4$ provides both Li$^+$ and PO$4^{3-}$ ions, eliminating the need for separate lithium sources and reducing carbon emissions during synthesis .

- Economic and Performance Advantages: LiH$2$PO$4$-derived LiFePO$_4$ exhibits higher density and 50% greater production capacity compared to ADP-based methods .

Sodium Dihydrogen Phosphate (NaH$2$PO$4$)

- Role in Industry : NaH$2$PO$4$ is used in buffers, food additives, and water treatment. Unlike LiH$2$PO$4$, it lacks lithium content, making it irrelevant for battery cathodes. However, NaH$2$PO$4$ is a precursor in chemical synthesis, such as carbamyl phosphate production .

- Cost and Availability : Sodium compounds are generally cheaper, but LiH$2$PO$4$’s specialized role in high-value battery manufacturing justifies its higher cost .

Key Differentiators of Lithium Dihydrogen Phosphate

Electrochemical Performance

LiH$2$PO$4$’s small particle size (<10 µm) enhances LiFePO$_4$’s rate capability and cycle life by improving Li$^+$ deintercalation kinetics . In contrast, optical phosphates like KDP and ADP prioritize crystal integrity over particle size.

Market Dynamics

- Regional Demand : Asia-Pacific holds ~60% of the LiH$2$PO$4$ market due to battery manufacturing hubs in China and Japan . Optical phosphates see broader global distribution.

- Cost Competitiveness : LiH$2$PO$4$ is cheaper than lithium carbonate in LiFePO$_4$ production, offering a 10–15% cost reduction .

Research and Development Trends

- Purity Advancements: Novel purification techniques, such as ethanol precipitation and jet milling, achieve >99.9% purity for high-energy-density batteries .

- Sustainability : Recycling LiH$2$PO$4$ from spent batteries is a growing focus to reduce reliance on lithium mining .

Q & A

Q. Methodological Guidance

- ICP-MS : Detects trace metals (Na, K, Ca) at ppm levels .

- Ion chromatography : Quantifies anions (Cl⁻, SO₄²⁻) .

- Karl Fischer titration : Measures moisture content (<0.3% H₂O) .

- FT-IR spectroscopy : Identifies phosphate hydrolysis byproducts (e.g., HPO₄²⁻) .

How can researchers optimize LiH₂PO₄-based electrolytes for high-voltage lithium-ion batteries?

Q. Experimental Design

- Doping studies : Introduce LiPF₆ to improve ionic conductivity and thermal stability. Monitor decomposition products (e.g., HF) via Raman spectroscopy .

- Electrochemical testing : Use galvanostatic charge-discharge cycles (0.1–5C rates) to evaluate capacity retention. High-purity LiH₂PO₄ (≥99.9%) minimizes side reactions at >4.2V .

How is LiH₂PO₄ utilized in recycling spent lithium iron phosphate batteries?

Advanced Application

In hydrometallurgical recycling, NaOH leaches aluminum from battery waste, while H₂SO₄ dissolves LiFePO₄. LiH₂PO₄ is regenerated by precipitating Li⁺ with H₃PO₄ at pH 2–3, achieving >95% recovery efficiency. This method avoids gas emissions and reduces costs compared to oxalate-based routes .

What safety protocols are essential when handling LiH₂PO₄ in laboratory settings?

Q. Safety and Stability

- Storage : Hermetically sealed containers to prevent moisture absorption .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (HMIS Skin Irrit. 2, Eye Irrit. 2A) .

- Thermal stability : LiH₂PO₄ decomposes above 250°C, releasing phosphorous oxides. Conduct reactions in inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.